Estreptomicina CEPA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

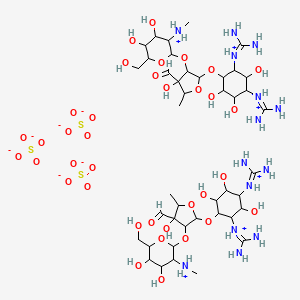

The compound Estreptomicina CEPA is a complex organic molecule with a variety of functional groups. It is characterized by its multiple hydroxyl groups, formyl group, and azaniumyl groups, making it a highly reactive and versatile compound in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Estreptomicina CEPA involves multiple steps, starting from simpler organic molecules. The key steps include:

Formation of the cyclohexyl ring: This step involves the cyclization of a precursor molecule to form the cyclohexyl ring with hydroxyl groups at specific positions.

Introduction of the formyl group: The formyl group is introduced through a formylation reaction, typically using reagents like formic acid or formyl chloride.

Attachment of the oxolan and oxan rings: These rings are attached through glycosidic bonds, which are formed by the reaction of hydroxyl groups with appropriate glycosyl donors.

Final assembly and trisulfate formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

The compound Estreptomicina CEPA can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The formyl group can be reduced to a hydroxyl group.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Condensation: The compound can undergo condensation reactions to form larger molecules or polymers.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Condensation: Catalysts like acids or bases to facilitate the removal of water or other small molecules.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction of the formyl group can yield a primary alcohol.

Applications De Recherche Scientifique

Clinical Applications

1.1 Treatment of Tuberculosis

Estreptomicina is a cornerstone in the treatment regimen for tuberculosis, particularly in drug-resistant cases. It acts by inhibiting bacterial protein synthesis, which is crucial for the survival and replication of Mycobacterium tuberculosis.

- Case Study : A study involving 1,861 strains of M. tuberculosis assessed the minimum inhibitory concentration (MIC) for Estreptomicina, establishing its critical role in treatment protocols. The MIC was determined to be 2 μg/ml, highlighting its effectiveness against resistant strains .

1.2 Use in Animal Models

Estreptomicina is utilized in experimental models to induce susceptibility to infections, aiding in the study of various pathogens.

- Experimental Design : In a study aimed at modeling salmonellosis in guinea pigs, a single oral dose of 50 mg of Estreptomicina was administered prior to infection with Salmonella Typhimurium. The results indicated a significant increase in mortality and intestinal lesions among treated animals compared to controls, demonstrating its utility in understanding pathogen interactions .

Research Applications

2.1 Antimicrobial Resistance Studies

Estreptomicina serves as a vital tool in research focused on antimicrobial resistance mechanisms.

- Research Findings : A study on multi-drug resistant Myroides odoratimimus showed resistance to Estreptomicina among other antibiotics, emphasizing the need for ongoing surveillance and alternative treatment strategies .

2.2 Bioactivity Screening

Research has explored Estreptomicina's potential beyond traditional uses, including its effects on cancer cell lines.

- Bioactivity Analysis : In marine sediment studies, various Streptomyces strains were evaluated for their bioactive compounds against ESKAPE pathogens and ovarian cancer cells. While Estreptomicina was not the primary focus, its presence as a treatment option highlights its relevance in broader antimicrobial and anticancer research contexts .

Challenges and Considerations

Despite its effectiveness, the use of Estreptomicina is not without challenges:

- Toxicity Concerns : The potential for ototoxicity and nephrotoxicity necessitates careful monitoring during treatment.

- Resistance Development : Continuous use can lead to increased resistance among bacterial populations, necessitating alternative therapies or combination treatments.

Data Summary Table

Mécanisme D'action

The mechanism by which Estreptomicina CEPA exerts its effects depends on its specific application. In biological systems, it may interact with cellular components such as enzymes, receptors, or DNA, leading to changes in cellular function. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Flavonoids: A class of compounds with similar hydroxyl and formyl groups, known for their antioxidant properties.

Glycosides: Compounds with glycosidic bonds similar to those in the oxolan and oxan rings.

Polyphenols: Compounds with multiple hydroxyl groups, known for their biological activity.

Uniqueness

The uniqueness of Estreptomicina CEPA lies in its complex structure, which combines multiple functional groups and rings. This complexity allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Propriétés

Formule moléculaire |

C42H84N14O36S3 |

|---|---|

Poids moléculaire |

1457.4 g/mol |

Nom IUPAC |

[2-[2-[2,4-bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-methylazanium;trisulfate |

InChI |

InChI=1S/2C21H39N7O12.3H2O4S/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h2*4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4) |

Clé InChI |

QTENRWWVYAAPBI-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)O)[NH2+]C)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)O)[NH2+]C)(C=O)O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-] |

SMILES canonique |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)O)[NH2+]C)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)O)[NH2+]C)(C=O)O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-] |

Synonymes |

Estreptomicina CEPA Estreptomicina Clariana Estreptomicina Normon Strepto Fatol Strepto Hefa Strepto-Fatol Strepto-Hefa Streptomycin Streptomycin Grünenthal Streptomycin Sulfate Streptomycin Sulfate (2:3) Salt Streptomycin Sulphate Streptomycine Panpharma |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.